1-Azido-2-iodoethane

説明

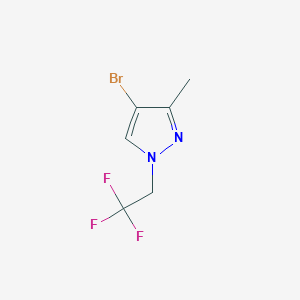

1-Azido-2-iodoethane, also known as ethylazidoiodide, is a chemical compound with the molecular formula C2H4IN3. It is a colorless liquid that is commonly used in organic synthesis and chemical research.

科学的研究の応用

Synthesis and Chemical Applications

1-Azido-2-iodoethane has been explored in various contexts for the synthesis of complex organic compounds. A key study demonstrated its utility as a heterobifunctional fluoroalkylation reagent, proving especially valuable in preparing fluorinated organic compounds. The azido group and iodine atom of this compound show high reactivity, making it a versatile reagent in organic synthesis (Dai, Li, Wang, & Bai, 2016).

Development of Novel Compounds

In the field of synthetic chemistry, 1-Azido-2-iodoethane has been instrumental in the creation of novel compounds. It has enabled the direct vicinal difunctionalization of alkenes with iodine and tert-butyl hydroperoxide at room temperature, a method that was previously unattainable through conventional techniques. This innovation allows for the generation of 1-(tert-butylperoxy)-2-iodoethanes, which have several potential applications and enable further chemical modifications (Wang, Chen, Liu, & Zhu, 2017).

Azido-Polymers and Material Science

In material science, the use of 1-Azido-2-iodoethane has led to significant advancements in polymer science. It plays a crucial role in the synthesis of azido-polymers of butadiene, leading to derivatives with high nitrogen content and strong azide infrared absorption. These polymers demonstrate unique properties, including sensitivity to temperature and shock, which could have implications in various applications (Lillya, Juang, Chien, & Miller, 1982).

Catalytic Activity in Organic Reactions

The azido derivative of 1-Azido-2-iodoethane has shown significant catalytic activity in homogeneous epoxidation of cyclooctene. This illustrates its potential in catalyzing organic reactions, opening up avenues for its application in organic synthesis and industrial processes (Bera, Adhikary, Ianelli, Chaudhuri, & Koner, 2010).

Peptide Synthesis and Biomedical Research

In the realm of biomedical research, 1-Azido-2-iodoethane has been used in the synthesis of peptidotriazoles. It has enabled the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, which is crucial for integrating triazoles into peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis and has a broad substrate scope, showing its potential in peptide and drug design (Tornøe, Christensen, & Meldal, 2002).

Exploration of Magnetic Properties

1-Azido-2-iodoethane's derivatives have been used in magnetochemistry to explore the magnetic properties of compounds. Studies on azido metal compounds, including those derived from 1-Azido-2-iodoethane, have provided insights into their magnetic behavior, contributing to the understanding of magneto-structural correlations in azido complexes (Zeng, Hu, Liu, & Bu, 2009).

特性

IUPAC Name |

1-azido-2-iodoethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4IN3/c3-1-2-5-6-4/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRGCBRANKQHPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2-iodoethane | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide](/img/structure/B2735153.png)

![6-(tert-butyl)-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2735155.png)

![[(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine](/img/structure/B2735156.png)

![N-(2-bromo-4-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2735158.png)

![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2735160.png)

![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735164.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2735166.png)

![4-fluoro-N-({5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2735173.png)